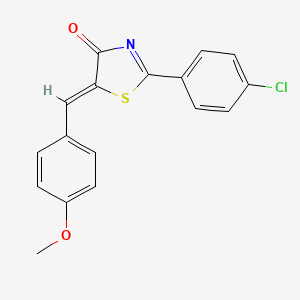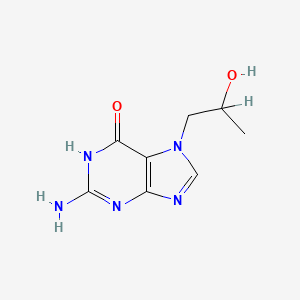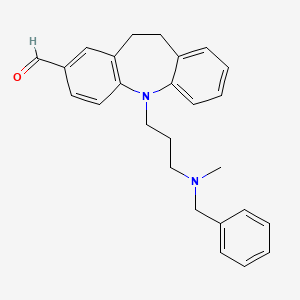
Hesperetin Triacetate
説明
Hesperetin Triacetate is a derivative of Hesperetin . Hesperetin belongs to the flavanone class of flavonoids and is the predominant flavonoid in lemons and oranges . It is known for its antioxidant, anti-inflammatory, anti-allergic, hypolipidemic, vasoprotective, and anticarcinogenic actions .
Synthesis Analysis
Hesperidin, a bioflavonoid found in citrus fruits, is the β-7-rutinoside of hesperetin. It consists of an aglycone, hesperetin, and a disaccharide, rutinose . The synthesis of hesperetin involves the formation of hesperidin through the action of the 1–2 rhamnosyl-transferase enzyme .
Molecular Structure Analysis
The molecular formula of Hesperetin Triacetate is C22H20O9 . Its average mass is 428.389 Da and its mono-isotopic mass is 428.110718 Da .
Chemical Reactions Analysis
Hesperetin has been found to form complexes with other substances, such as aminofunctionalized silica . The complexation reaction with hesperidin affects the thermal stability of modified silica .
Physical And Chemical Properties Analysis
Hesperetin Triacetate has a density of 1.3±0.1 g/cm3, a boiling point of 589.8±50.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.7 mmHg at 25°C . Its molar refractivity is 105.3±0.3 cm3 .
科学的研究の応用
Treatment of Chronic Obstructive Pulmonary Disease (COPD)
Hesperetin Triacetate has been found to suppress airway hyperresponsiveness in ovalbumin-sensitized and challenged mice, which is a common model for human asthma and COPD . It inhibits phosphodiesterase (PDE)3/4, which are enzymes involved in the inflammation process . This suggests that Hesperetin Triacetate could be a potential treatment for COPD .
Anti-Aging Effects
Hesperetin Triacetate has been shown to promote longevity and delay aging via activation of Cisd2 in naturally aged mice . It enhances Cisd2 expression and prolongs healthspan in old mice . It also ameliorates age-related metabolic decline, body composition changes, glucose dysregulation, and organ senescence .
Skin Rejuvenation
Hesperetin Triacetate has been found to attenuate senescence in human keratinocytes from an older person and rejuvenate naturally aged skin in mice . It could act as a functional food or as a cosmetic ingredient for skin care .
Skin Anti-Aging Agents
Hesperetin and its glycoside hesperidin have been found to act as skin anti-aging agents . They inhibited elastase and hyaluronidase activity, which are enzymes involved in skin aging . They also reduced MMP-1 and MMP-2 levels, which are matrix metalloproteinases involved in collagen degradation .
Wearable Electronic Devices
Although not directly related to Hesperetin Triacetate, hesperetin has been used in the development of a tri-network hydrogel for wearable electronic devices . This hydrogel exhibits good adhesion capability and resistance to swelling underwater .
Anti-Rheumatic Agent
Hesperidin, a flavonoid related to hesperetin, has been found to be effective as an anti-rheumatic agent in both rats and mice . It decreases arthritis score, restores bone damage, and improves joints along with suppressing synovial hyperplasia and the migration of inflammatory cells .
作用機序
Target of Action
Hesperetin Triacetate primarily targets enzymes involved in lipid metabolism, such as acyl-coenzyme A:cholesterol acyltransferase (ACAT) and microsomal triglyceride transfer protein (MTP). These enzymes play crucial roles in cholesterol esterification and lipoprotein assembly, respectively .
Mode of Action
Hesperetin Triacetate inhibits the activity of ACAT1 and ACAT2, reducing the esterification of cholesterol. It also decreases MTP activity, leading to reduced assembly and secretion of apolipoprotein B (apoB)-containing lipoproteins. Additionally, it upregulates the low-density lipoprotein (LDL) receptor, enhancing the reuptake of LDL particles .
Biochemical Pathways
The compound affects several biochemical pathways:
- Nitric Oxide (NO) Pathway : Hesperetin Triacetate promotes vasodilation by increasing NO levels, which activates the soluble guanylate cyclase (sGC) and cyclic guanosine monophosphate (cGMP) pathways .
- cAMP Pathway : It activates the adenylate cyclase (AC)/cyclic adenosine monophosphate (cAMP)/protein kinase A (PKA) pathway, contributing to its vasodilatory effects .
Pharmacokinetics
The pharmacokinetics of Hesperetin Triacetate involve its absorption, distribution, metabolism, and excretion (ADME):
Result of Action
At the molecular level, Hesperetin Triacetate reduces cholesterol levels by inhibiting key enzymes in lipid metabolism. At the cellular level, it promotes vasodilation and reduces blood pressure by enhancing NO production and activating the cAMP pathway .
Action Environment
Environmental factors such as pH, temperature, and the presence of other compounds can influence the stability and efficacy of Hesperetin Triacetate. For instance, acidic conditions may accelerate its deacetylation, while high temperatures could affect its stability. Additionally, interactions with other drugs or dietary components could modify its bioavailability and therapeutic effects .
Safety and Hazards
特性
IUPAC Name |
[(2S)-5-acetyloxy-2-(3-acetyloxy-4-methoxyphenyl)-4-oxo-2,3-dihydrochromen-7-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20O9/c1-11(23)28-15-8-20(30-13(3)25)22-16(26)10-18(31-21(22)9-15)14-5-6-17(27-4)19(7-14)29-12(2)24/h5-9,18H,10H2,1-4H3/t18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXQZPLOAXXMSJR-SFHVURJKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC2=C(C(=O)CC(O2)C3=CC(=C(C=C3)OC)OC(=O)C)C(=C1)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC1=CC2=C(C(=O)C[C@H](O2)C3=CC(=C(C=C3)OC)OC(=O)C)C(=C1)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70741039 | |
| Record name | (2S)-2-[3-(Acetyloxy)-4-methoxyphenyl]-4-oxo-3,4-dihydro-2H-1-benzopyran-5,7-diyl diacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70741039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
428.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Hesperetin Triacetate | |
CAS RN |
73489-97-1 | |
| Record name | Hesperetin triacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073489971 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2S)-2-[3-(Acetyloxy)-4-methoxyphenyl]-4-oxo-3,4-dihydro-2H-1-benzopyran-5,7-diyl diacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70741039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | HESPERETIN TRIACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q46415WKZP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: How does Hesperetin Triacetate interact with its target and what are the downstream effects?
A1: One study investigated the interaction of Hesperetin, a compound closely related to Hesperetin Triacetate, with the enzyme nitrate reductase. [] Using molecular docking simulations, researchers found that Hesperetin showed favorable binding energy and interactions with the enzyme's active site. While the study doesn't directly investigate Hesperetin Triacetate, it suggests a potential interaction between this compound and enzymes involved in plant nitrate metabolism. Further research is needed to confirm this interaction and elucidate its downstream effects. [] "Molecular docking analysis of UniProtKB nitrate reductase enzyme with known natural flavonoids" -
Q2: What is known about the structural characterization of Hesperetin Triacetate?
A2: While detailed spectroscopic data isn't readily available in the provided research, we know that Hesperetin Triacetate is a modified form of Hesperetin. Research indicates the existence of dimorphs for Hesperetin Triacetate, meaning it can crystallize in two different forms. [] This highlights the complexity of its structure and the need for further investigation using techniques like X-ray crystallography and NMR spectroscopy to fully elucidate its structural features. [] "Notes- Configuration and Conformation of 3-Bromohesperetin Triacetate. Dimorphs of Hesperetin Triacetate" -
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![tert-Butyl 3-(3-bromopropyl)-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B585177.png)



![N-Benzyl-3-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-N-methylpropan-1-amine](/img/structure/B585190.png)

